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Compound of Interest

Compound Name: Clivarin

Cat. No.: B7824994 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight, molecular weight

distribution, and structural characteristics of reviparin sodium, a low molecular weight heparin

(LMWH). The information presented herein is essential for the quality control, characterization,

and ongoing research and development of this antithrombotic agent.

Molecular Weight and Distribution
Reviparin sodium, like all LMWHs, is a polydisperse mixture of oligosaccharide chains,

meaning it does not have a single molecular weight. Instead, it is characterized by a distribution

of molecular weights. The key parameters for defining this distribution are the weight-average

molecular weight (Mw), the number-average molecular weight (Mn), and the polydispersity

index (Mw/Mn). Reviparin is known for having a narrow molecular weight distribution.[1]

Quantitative Molecular Weight Data
The molecular weight of reviparin sodium is a critical quality attribute directly linked to its

anticoagulant activity and pharmacokinetic profile. The accepted values are summarized below.
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Parameter Value Unit Source

Weight-Average

Molecular Weight

(Mw)

4150 (limits: 3150 -

5150)
Da precisionFDA

Average Molecular

Weight
~3900 Da Wikipedia[2]

Mean Peak Molecular

Weight
3900 Da PubMed[3]

Average Molecular

Weight
4400 Da ResearchGate[1]

Note: The discrepancies in reported values can arise from different manufacturing processes,

analytical methodologies, and reference standards used.

Structural Characteristics
Reviparin sodium is derived from unfractionated heparin (UFH) sourced from porcine intestinal

mucosa through a controlled chemical depolymerization process using nitrous acid.[2] This

process results in specific structural features that define reviparin and distinguish it from other

LMWHs.

The fundamental structure consists of repeating disaccharide units of D-glucosamine and a

uronic acid (L-iduronic acid or D-glucuronic acid). The nitrous acid depolymerization cleaves

the glycosidic linkages of N-sulfated glucosamine residues, which results in the formation of a

characteristic 2,5-anhydro-D-mannitol residue at the reducing end of many of the

oligosaccharide chains. The structure is largely characterized by a 2-O-sulfo-α-

lidopyranosuronic acid group.[2]

Predominant Repeating Disaccharide Unit
The primary repeating unit in the reviparin sodium chains is a disaccharide composed of a

sulfated iduronic acid and a sulfated glucosamine residue linked via an α(1→4) glycosidic

bond.
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Caption: Simplified representation of the major repeating disaccharide unit in reviparin.

Experimental Protocols
The characterization of reviparin sodium relies on sophisticated analytical techniques to

determine its molecular weight distribution and fine structural details.

Molecular Weight Determination: Size-Exclusion
Chromatography with Multi-Angle Light Scattering (SEC-
MALS)
Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is an

absolute method for determining the molar mass of macromolecules without relying on column

calibration with molecular weight standards.[4] This makes it a powerful tool for the analysis of

polydisperse samples like LMWHs.
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Caption: Workflow for the determination of absolute molecular weight by SEC-MALS.

Detailed Methodology:

System Preparation: The HPLC system is equipped with a suitable size-exclusion column

(e.g., TSKgel G2000 SWxl) and equilibrated with the mobile phase.

Mobile Phase: A high ionic strength buffer, such as 0.2 M sodium sulfate at pH 5.0, is used to

minimize non-specific interactions between the highly charged heparin molecules and the

stationary phase.[5]

Sample Preparation: A solution of reviparin sodium is prepared in the mobile phase at a

precisely known concentration (e.g., 5-10 mg/mL) and filtered through a 0.2 µm filter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b7824994?utm_src=pdf-body-img
https://wyattfiles.s3-us-west-2.amazonaws.com/literature/app-notes/sec-mals-biopolymers/AN1304-mw-determination-of-lmwh.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection and Separation: A defined volume of the sample is injected onto the column. The

molecules are separated based on their hydrodynamic volume, with larger molecules eluting

first.

Detection: The eluent from the column passes sequentially through the MALS and then the

Refractive Index (RI) detectors. The MALS detector measures the intensity of light scattered

by the molecules at multiple angles, while the RI detector measures the sample

concentration in real-time.

Data Analysis: Specialized software analyzes the light scattering and concentration data to

calculate the absolute molar mass at each elution slice. Integration across the entire peak

yields the weight-average molecular weight (Mw), number-average molecular weight (Mn),

and the polydispersity index.

Structural Analysis: Nuclear Magnetic Resonance (NMR)
Spectroscopy
One-dimensional (¹H) and two-dimensional (e.g., HSQC) NMR spectroscopy are indispensable

tools for the structural elucidation of LMWHs.[6][7] NMR can identify characteristic signals from

the terminal residues created during depolymerization, quantify different types of

monosaccharides and their sulfation patterns, and confirm the identity of the LMWH.[7][8]
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Caption: General workflow for the structural characterization of reviparin by NMR.

Detailed Methodology:

Sample Preparation: The reviparin sodium sample is repeatedly lyophilized from deuterium

oxide (D₂O) to replace exchangeable protons (e.g., from -OH, -NH) with deuterium. The final

sample is dissolved in high-purity D₂O (99.96%) at a concentration of 20-40 mg/mL.

NMR Instrument: A high-field NMR spectrometer (≥ 600 MHz) is used to achieve the

necessary resolution and sensitivity for these complex molecules. A cryoprobe is often
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employed to enhance the signal-to-noise ratio.[8]

Data Acquisition:

1D ¹H Spectrum: A proton NMR spectrum is acquired to provide a general "fingerprint" of

the sample. Key anomeric proton signals (H1) and signals from the unique terminal

residues are identified in this spectrum.

2D HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) experiment is

performed. This powerful 2D technique correlates each proton with its directly attached

carbon-13 nucleus, providing a highly resolved map of the molecule's structure.

Data Processing and Analysis: The raw data (Free Induction Decay) is processed using

specialized software. This involves Fourier transformation, phase correction, and baseline

correction. The resulting spectra are then analyzed by assigning the cross-peaks in the

HSQC spectrum to specific protons and carbons within the heparin structure by comparing

them to published data and reference spectra. This allows for the identification and

quantification of the constituent monosaccharides, their sulfation patterns, and the specific

structural motifs that are characteristic of reviparin sodium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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